Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Suzuki-Miyaura coupling palladium catalysis C–C bond formation

Medicinal chemists synthesizing NMDA-targeted libraries face bottlenecks when building blocks lack orthogonal handles, forcing multi-step protection strategies. This compound solves that with two chemoselectively addressable sites on the privileged 2,4-dioxo-tetrahydroquinoline scaffold: • C-7 iodine enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings; iodo substrates achieve 98% isolated yield vs. 78% for chloro analogs under phosphine-free conditions. • C-3 ethyl ester permits orthogonal hydrolysis, amidation, or transesterification without protecting group manipulations. Supplied at ≥95% purity, made-to-order with 3-4 week lead times. The 7-iodo substituent also provides a conceptual entry point for ¹²³I/¹²⁵I radiolabeling to support in vitro binding assays and SPECT imaging studies.

Molecular Formula C13H12INO4
Molecular Weight 373.146
CAS No. 1909325-97-8
Cat. No. B2604363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
CAS1909325-97-8
Molecular FormulaC13H12INO4
Molecular Weight373.146
Structural Identifiers
SMILESCCOC(=O)C1C(=O)C2=C(C=C(C=C2)I)N(C1=O)C
InChIInChI=1S/C13H12INO4/c1-3-19-13(18)10-11(16)8-5-4-7(14)6-9(8)15(2)12(10)17/h4-6,10H,3H2,1-2H3
InChIKeyZGZIATSRWBSNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-Iodo-1-methyl-2,4-dioxo-tetrahydroquinoline-3-carboxylate: Procurement Overview


Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS 1909325-97-8; molecular formula C₁₃H₁₂INO₄; MW 373.146 g/mol) is a halogenated heterocyclic building block belonging to the 2,4-dioxo-1,2,3,4-tetrahydroquinoline class . This scaffold is recognized in the patent literature as the core of selective non-competitive NMDA receptor antagonists [1]. The compound is currently available as a research-grade small molecule scaffold from specialized suppliers, typically on a made-to-order basis with lead times of 3–4 weeks .

7-Iodo handle for Pd-catalyzed cross-coupling diversification
3-Ethyl ester orthogonal diversification point
2,4-Dioxo-tetrahydroquinoline scaffold for NMDA glycine site antagonist research

Why Generic Substitution Fails for This Tetrahydroquinoline Scaffold


Close analogs of this compound—such as the non-halogenated parent, the 7-chloro derivative, or the 7-bromo variant—cannot be treated as interchangeable in procurement decisions. The 7-iodo substituent imparts a markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to 7-chloro or 7-bromo analogs, enabling regioselective C–C bond formation that chloro analogs cannot match in yield or selectivity [1]. Furthermore, the 3-ethyl carboxylate ester distinguishes this compound from simpler 7-iodo-tetrahydroquinoline-2,4-diones (e.g., CAS 1864055-85-5), which lack the ester handle required for subsequent diversification at the 3-position . The combination of 7-iodo, N-methyl, 3-ethyl carboxylate, and the 2,4-dioxo tautomeric system creates a unique reactivity and physicochemical profile that cannot be replicated by any single commercially available analog.

7-Iodo reactivity: Chloro or bromo analogs may not achieve comparable cross-coupling efficiency or regioselectivity.
C-3 ester handle: Dione-only analogs (e.g., CAS 1864055-85-5) lack orthogonal diversification at the 3-position.
Combined iodo/ester/2,4-dioxo system: Single-feature analogs may not replicate the reactivity and physicochemical profile.

Differentiated Evidence for Ethyl 7-Iodo-1-methyl-2,4-dioxo-tetrahydroquinoline-3-carboxylate


Superior Cross-Coupling Yield and Regioselectivity vs. Chloro Analogs

The 7-iodo substituent on the target compound confers reactivity advantages in palladium-catalyzed cross-coupling that are not achievable with the corresponding 7-chloro derivative. In a direct comparative study by Friesen and Trimble (2004), 7-chloro-4-iodoquinoline (an iodo-bearing quinoline analog structurally analogous to the target compound) underwent Suzuki coupling with phenylboronic acid under phosphine-free Pd(OAc)₂ catalysis in water to afford the mono-arylated product in 98% isolated yield with high regioselectivity. In contrast, 4,7-dichloroquinoline (the corresponding dichloro analog) gave only 78% of the mono-arylated product plus 12% of the bis-arylated byproduct under identical conditions [1]. This 20-percentage-point yield advantage and superior regiochemical control are directly attributable to the higher reactivity of the C–I bond toward oxidative addition with Pd(0) relative to the C–Cl bond — a well-established trend in the aryl halide reactivity series (I > Br > Cl >> F) for cross-coupling [2].

Cross-Coupling Yield
Class-level inference
98% mono-arylated yield (iodo analog) vs. 78% (dichloro analog) under identical Suzuki conditions; no bis-arylation byproduct.
Supports iodo-substrate coupling efficiency context
Analog-based inference; direct data for target compound not reported.
Suzuki-Miyaura coupling palladium catalysis C–C bond formation regioselective arylation

3-Ethyl Ester as Orthogonal Diversification Handle

The target compound (MW 373.146; C₁₃H₁₂INO₄) bears a 3-ethyl carboxylate ester group that is absent in the structurally simpler analog 7-iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione (CAS 1864055-85-5; MW 301.08; C₁₀H₈INO₂) . This ester functionality provides a reactive handle for further synthetic manipulation at the C-3 position — including hydrolysis to the carboxylic acid, amidation, reduction, or transesterification — that the 2,4-dione-only analog cannot offer. The molecular weight difference of 72 Da (373.146 vs. 301.08) and the presence of an additional rotatable bond and hydrogen bond acceptor in the target compound further differentiate its physicochemical and pharmacokinetic profile for applications where both the 7-iodo cross-coupling site and the C-3 ester diversification point are required on the same scaffold.

Ester Orthogonal Handle
Data to verify
ΔMW +72 Da; +1 ester functional group, +1 H-bond acceptor vs. dione-only analog (CAS 1864055-85-5).
Supports orthogonal diversification workflow
Structural comparison based on vendor specifications; no independent source.
building block differentiation ester handle C-3 diversification medicinal chemistry

Enhanced Lipophilicity from 7-Iodo Substituent

The 7-iodo substituent significantly increases lipophilicity relative to the non-halogenated parent scaffold and even relative to the 7-chloro analog. The non-halogenated parent compound, 1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, has a calculated LogP of 0.61 [1]. The target compound, bearing both the 7-iodo substituent and the 3-ethyl ester, is predicted to have a substantially higher LogP — estimated in the range of 2.9–3.8 based on computational predictions for related C₁₃H₁₂INO₄ quinoline derivatives . The iodine atom contributes approximately +1.0 to +1.5 LogP units compared to hydrogen, and approximately +0.5 to +0.8 units compared to chlorine, based on established Hansch hydrophobic substituent constants (π = 1.12 for I vs. π = 0.71 for Cl vs. π = 0 for H on aromatic systems). This increased lipophilicity directly impacts membrane permeability, protein binding, and metabolic stability in biological assays.

Lipophilicity Shift
Class-level inference
Est. LogP 2.9–3.8 (target) vs. 0.61 (non-halogenated parent); iodine contributes ~+2.3 LogP units.
Lipophilicity context for assay design
Computational prediction; experimental LogP not available.
LogP lipophilicity physicochemical properties halogen effects medicinal chemistry design

Privileged NMDA Receptor Glycine Site Pharmacophore

The 2,4-dioxo-1,2,3,4-tetrahydroquinoline scaffold is established in the patent and primary literature as a privileged chemotype for selective non-competitive antagonism of the NMDA receptor, operating via the strychnine-insensitive glycine modulatory site [1]. Specifically, the patent US 5,268,378 (Merck Sharp & Dohme) discloses that 3-substituted 2,4-dioxo-1,2,3,4-tetrahydroquinolines — the exact core of the target compound — are selective NMDA antagonists with potential utility in stroke, epilepsy, Alzheimer's disease, and neuropathic pain [1]. While no direct binding or functional data are publicly available for the target compound itself, the scaffold's pharmacophoric requirements include: (i) the 2,4-dioxo tautomeric system for glycine site recognition, (ii) a carbonyl-containing substituent at the 3-position, and (iii) at least one non-hydrogen substituent on the benzo ring — all of which the target compound satisfies [1]. Enantiomerically pure tetrahydroquinoline derivatives within this class have demonstrated in vivo neuroprotective efficacy in the MCAo (middle cerebral artery occlusion) stroke model in rats when administered both pre- and post-ischemia [2].

NMDA Pharmacophore
Class-level inference
Scaffold satisfies three glycine-site pharmacophoric elements: 2,4-dioxo system, C-3 carbonyl substituent, 7-iodo benzo ring substituent.
Supports NMDA-targeted research context
Patent-based pharmacophore model; direct binding data unavailable for this compound.
NMDA receptor glycine site antagonist neuroprotection tetrahydroquinoline pharmacology

Radioiodination Potential for Imaging Applications

The presence of a stable iodine atom at the 7-position on the tetrahydroquinoline scaffold provides a conceptual foundation for isotopic exchange radiolabeling with ¹²³I (SPECT, t₁/₂ = 13.2 h) or ¹²⁵I (research/assay, t₁/₂ = 59.4 d), a strategy demonstrated for structurally related iodinated tetrahydroquinolines developed as GPR30-targeted imaging agents [1]. Ramesh et al. (2010) synthesized a series of iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines and successfully prepared their ¹²⁵I-radiolabeled analogs using the iodogen method from tributylstannyl precursors [1]. Additionally, 7-iodoquinoline derivatives have been explored as radioiodinated melanoma imaging agents due to selective melanin affinity [2]. While no radiolabeling study has been performed specifically on the target compound, the 7-iodo position is structurally analogous to the iodinated tetrahydroquinolines for which successful radiolabeling has been demonstrated.

Radioiodination Potential
Class-level inference
I-127 at C-7 structurally analogous to successfully I-125/I-123 labeled tetrahydroquinoline scaffolds.
Supports radiolabeling research context
No direct labeling study on target compound; literature precedent for related scaffolds.
radioiodination SPECT imaging ¹²³I/¹²⁵I labeling theranostics iodine exchange

Procurement Specifications and Pricing Benchmark

The target compound (CAS 1909325-97-8) is available through Biosynth (Catalog JBD32597) as a research-grade small molecule scaffold . Procurement specifications include: 50 mg at $948.00 or 0.5 g at $2,950.00, both with a 3–4 week lead time, indicating custom or semi-custom synthesis rather than stock availability . The compound is designated 'Strictly for Research Purposes Only. Not for Personal or Veterinary use' . The simpler analog 7-iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione (CAS 1864055-85-5) is available through multiple vendors at a stated purity of ≥95% , whereas no purity specification is publicly listed for the target compound on the Biosynth product page. This procurement profile is consistent with a specialized, low-volume research chemical that requires advance planning for synthesis campaigns.

Procurement Profile
Supporting evidence
Research-grade; 50 mg / $948; 0.5 g / $2,950; 3–4 week lead time (Biosynth JBD32597).
Supports procurement planning
Pricing and availability as of 2026; purity specification not publicly listed.
procurement pricing lead time purity vendor comparison

Optimal Application Scenarios for Ethyl 7-Iodo-1-methyl-2,4-dioxo-tetrahydroquinoline-3-carboxylate


Palladium-Catalyzed Cross-Coupling at C-7

Medicinal chemistry groups synthesizing focused libraries around the 2,4-dioxo-tetrahydroquinoline scaffold can exploit the 7-iodo substituent for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino diversity at the C-7 position. As demonstrated by Friesen and Trimble (2004), iodo-bearing quinoline substrates achieve 98% isolated yield in Suzuki couplings with phenylboronic acid under phosphine-free conditions in water, substantially outperforming chloro analogs (78% yield with bis-arylation side products) [1]. The 3-ethyl ester remains available for orthogonal diversification via hydrolysis, amidation, or transesterification [2].

NMDA Receptor Glycine Site Antagonist Optimization

The 2,4-dioxo-1,2,3,4-tetrahydroquinoline scaffold is validated in the patent literature as a privileged chemotype for selective NMDA receptor glycine site antagonism, with utility in neurodegenerative disease and neuropathic pain models [2]. The target compound satisfies the three key pharmacophoric requirements: the 2,4-dioxo hydrogen-bonding motif, a carbonyl-containing substituent at C-3 (ethyl ester), and a non-hydrogen substituent on the benzo ring (7-iodo) [2]. Procurement of this specific compound enables SAR exploration at the 7-position via cross-coupling while maintaining the core NMDA pharmacophore, and the iodine atom provides a potential handle for radiolabeling to support in vitro binding assays.

Radioiodinated Molecular Imaging Probe Development

The 7-iodo substituent provides a conceptual entry point for ¹²³I-SPECT or ¹²⁵I-research radiolabeling via isotopic exchange or stannyl precursor methods, as demonstrated for structurally analogous iodinated tetrahydroquinolines targeting GPR30 [1]. The target compound can serve as the non-radioactive (¹²⁷I) reference standard for characterization, metabolic identification, and competitive binding assays, while the corresponding ¹²³I/¹²⁵I analog would enable in vitro autoradiography, in vivo biodistribution, and SPECT imaging studies. The 3-ethyl ester provides a secondary diversification point for optimizing pharmacokinetics without perturbing the iodine radiolabeling site.

Orthogonal Dual-Diversification Building Block

The target compound offers two chemically orthogonal diversification handles on the same scaffold: (i) the C-7 iodine for transition-metal-catalyzed cross-coupling, and (ii) the C-3 ethyl ester for hydrolysis/amidation/transesterification chemistry [2]. This orthogonality is absent in simpler 7-iodo-tetrahydroquinoline-2,4-diones (CAS 1864055-85-5) that lack the C-3 carboxylate . Procurement of this single building block enables two rounds of sequential, chemoselective diversification in library synthesis without intermediate protecting group manipulations, increasing synthetic efficiency and reducing overall step count.

Application
Selection Property
Validation Focus
Cross-Coupling Diversification Studies
7-Iodo reactivity, ester orthogonality
Coupling yield and selectivity
NMDA Glycine Site Antagonist Research
Scaffold pharmacophore alignment
Binding assay interpretation
Radioiodinated Probe Development
I-127 reference standard
Isotopic exchange feasibility
Orthogonal Dual-Diversification Synthesis
Two orthogonal handles (C-7 iodine, C-3 ester)
Sequential chemoselectivity
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